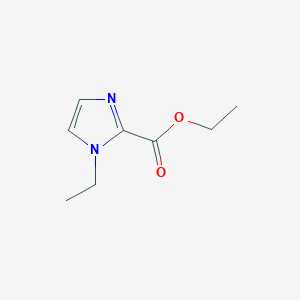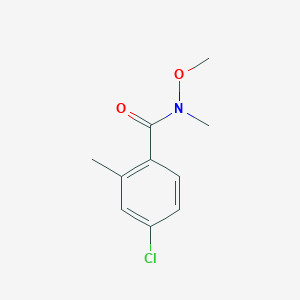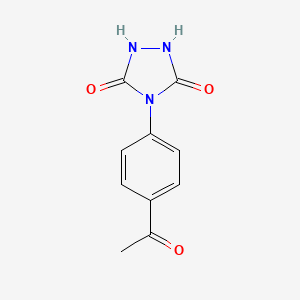
p-Acetyl-4-phenylurazole
Übersicht
Beschreibung
P-Acetyl-4-phenylurazole is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Acetyl-4-phenylurazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Acetyl-4-phenylurazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
p-Acetyl-4-phenylurazole derivatives have been used in the synthesis of aliphatic polyamides, demonstrating potential applications in materials science. These polymers, formed through polymerization reactions, exhibit solubility in organic solvents and have inherent viscosities in specific ranges (Mallakpour & Sheikholeslami, 1999).
Pharmacological Evaluation
Derivatives of pyrazole, which are structurally related to p-Acetyl-4-phenylurazole, have been computationally and pharmacologically evaluated for various therapeutic applications, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Antitumor Activities
Research on benzothiazoles, a class related to phenylurazole derivatives, has investigated the role of acetylation in antitumor activities. This study highlights the importance of metabolic transformations, such as N-acetylation, in enhancing the chemotherapeutic effects of these compounds (Chua et al., 1999).
Synthesis of Novel Derivatives
Studies have focused on synthesizing novel derivatives of pyrazole and pyrimidine, indicating the chemical versatility and potential biological activities of these compounds. Such research could lead to new drug discoveries (Ajani et al., 2019).
Fungicidal and Insecticidal Activities
Research on N-acetyl pyrazoline derivatives demonstrates their potential in agricultural chemistry, exhibiting both fungicidal and insecticidal activities. These studies could lead to the development of new pesticides (Zhao et al., 2008).
Cancer Therapy
Studies on derivatives of pyrazolone, similar to p-Acetyl-4-phenylurazole, have been conducted to explore their potential as anticancer agents. These compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic activities (Kocyigit et al., 2018).
Molecular Docking Studies
Molecular docking studies on pyrazole-1-carbothioamide nucleosides, related to phenylurazole derivatives, have been conducted to explore their potential inhibition of cancer-related enzymes. Such studies contribute to understanding the molecular mechanisms of these compounds in cancer therapy (Radwan et al., 2019).
Eigenschaften
IUPAC Name |
4-(4-acetylphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6(14)7-2-4-8(5-3-7)13-9(15)11-12-10(13)16/h2-5H,1H3,(H,11,15)(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDPJIGWTPEUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

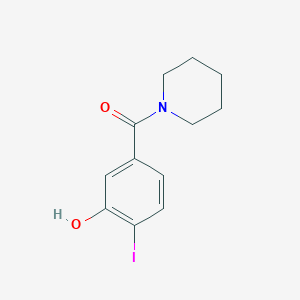
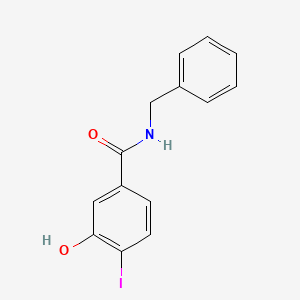

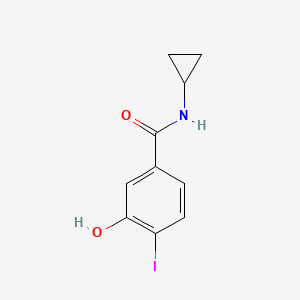

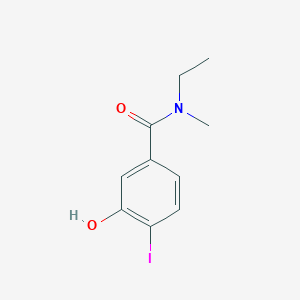
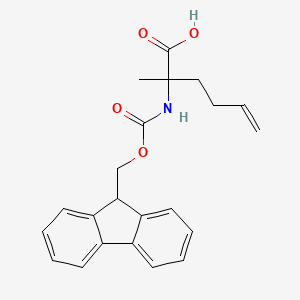
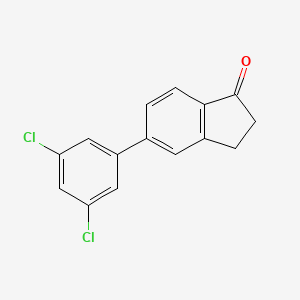
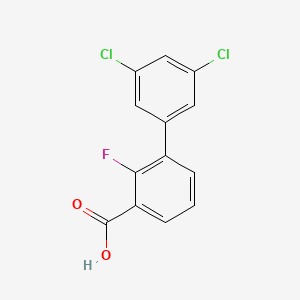
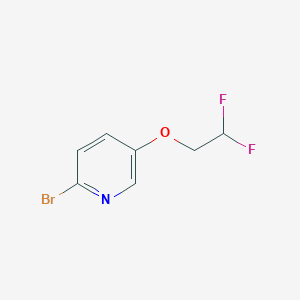
![Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-](/img/structure/B8015899.png)
